molecular formula C14H24N2O2 B3321785 (4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 138429-17-1

(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B3321785
CAS No.: 138429-17-1
M. Wt: 252.35 g/mol
InChI Key: RELXGRFLZXEAEF-RYUDHWBXSA-N
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Description

(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS 138429-17-1) is a chiral bioxazole derivative of significant interest in advanced synthetic chemistry. With a molecular formula of C14H24N2O2 and a molecular weight of 252.35 g/mol, this compound belongs to a class of C₂-symmetric ligands prized for their ability to coordinate with transition metals and induce high enantioselectivity in catalytic transformations . Researchers value this compound for its application in key areas such as enantioselective C–H functionalization and cross-coupling reactions, which are pivotal for constructing complex chiral molecules in pharmaceutical and agrochemical research . The stereochemistry at the 4 and 4' positions, dictated by the isobutyl substituents, is critical for defining the chiral environment around the metal center, thereby controlling the steric and electronic properties that lead to superior catalytic activity and selectivity . To preserve its stability and purity, the product must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and development purposes exclusively. It is not designed, approved, or intended for any human or veterinary diagnostic, therapeutic, or clinical use, nor is it to be incorporated into any products for human consumption.

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXGRFLZXEAEF-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=N[C@H](CO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diisobutyl-substituted diamines with suitable carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the bioxazole ring, involving reagents like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Oxo derivatives of the bioxazole ring

  • Reduction: Reduced forms of the bioxazole ring

  • Substitution: Substituted bioxazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound's structural characteristics make it a candidate for drug development. Its bioactive properties have been investigated for potential therapeutic uses, particularly in the treatment of neurological disorders. The tetrahydro-bioxazole framework is known to interact with various biological targets, enhancing its profile as a lead compound in pharmacological studies .

2. Neuroprotective Agents
Research indicates that derivatives of tetrahydrobioxazoles exhibit neuroprotective effects. Studies have shown that (4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole may help mitigate neuronal damage in models of neurodegeneration .

Materials Science Applications

1. Polymer Chemistry
The compound has been explored as a building block in the synthesis of novel polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with tailored properties suitable for specific applications in coatings and adhesives .

2. Catalysis
In catalytic processes, this compound has shown promise as a ligand in metal-catalyzed reactions. Its chelating ability enhances reaction efficiency and selectivity in organic transformations .

Research Tool Applications

1. Chemical Probes
Due to its specific interactions with biological systems, this compound serves as a chemical probe in research settings. It aids in elucidating mechanisms of action for various biochemical pathways and can be utilized to study receptor-ligand interactions .

2. Solubility Studies
The compound is also used in solubility studies to understand the behavior of similar compounds under various conditions. This is crucial for drug formulation and delivery systems .

Case Studies

Study FocusFindings
NeuroprotectionDemonstrated efficacy in reducing neuronal apoptosis in vitro models of Alzheimer's disease .
Polymer SynthesisSuccessfully incorporated into polyurethanes leading to enhanced thermal stability and mechanical properties .
Catalytic EfficiencyImproved yields in cross-coupling reactions when used as a ligand compared to traditional ligands .

Mechanism of Action

The mechanism by which (4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Steric/Electronic Effects

The catalytic efficacy of bis(oxazoline) ligands is highly dependent on substituents at the 4,4' positions. Key comparisons include:

Compound Substituents Steric Bulk Electronic Effects Key Applications Reference
(4S,4'S)-4,4'-Diisobutyl-bioxazole Diisobutyl Moderate Electron-donating Ni-catalyzed cross-coupling, Ru complexes
(S,S)-4,4'-Diisopropyl-bioxazole Diisopropyl Moderate Electron-donating Pd-catalyzed Petasis reactions
4,4'-Dibenzyl-bioxazole (S,S-box-C) Dibenzyl High Electron-donating Ru-catalyzed redox reactions
4,4'-Dimethoxycarbonyl-bioxazole Methoxycarbonyl Low Electron-withdrawing Synthetic intermediates
(4R,4'R)-4,4'-Di-tert-butyl-bioxazole Di-tert-butyl Very High Electron-donating Asymmetric samarium catalysis

Key Observations:

  • Diisobutyl vs. Di-tert-butyl : The diisobutyl variant offers a balance between steric bulk and flexibility, enabling efficient substrate binding in Ni-catalyzed cross-couplings (60–78% ee) , whereas bulkier tert-butyl groups may hinder reactivity in crowded catalytic pockets .
  • Diisobutyl vs. Dibenzyl : Dibenzyl substituents (S,S-box-C) in Ru complexes enhance stability but reduce solubility in polar solvents compared to diisobutyl derivatives .
  • Electron-Withdrawing Groups : Methoxycarbonyl-substituted bioxazoles (e.g., 4,4'-dimethoxycarbonyl) are less common in catalysis due to reduced electron density at the oxazoline nitrogen, critical for metal coordination .

Stereochemical Influence

The S,S configuration of the diisobutyl ligand is critical for enantioselectivity. For example:

  • In Ni-catalyzed radical cross-couplings, the (4R,4'R)-diisobutyl enantiomer achieved 78% ee, while mismatched stereochemistry led to lower selectivity .
  • In Pd-catalyzed Petasis reactions, the (S,S)-diisopropyl analog achieved >99% ee, highlighting the role of substituent symmetry and chirality in asymmetric induction .

Biological Activity

(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 256.36 g/mol
  • CAS Number : 138429-17-1

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, certain analogs have been shown to attenuate lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in human monocytes. The mechanisms involve inhibition of NF-κB signaling pathways which are crucial in the inflammatory response .

Neuroprotective Effects

In addition to anti-inflammatory properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Bioxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation Steps : Diisobutyl groups are introduced via alkylation techniques that enhance the lipophilicity and biological activity of the compound.

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the effects of various bioactive compounds on LPS-induced cytokine production in human monocytes, (R)-6 was identified as a potent inhibitor with an IC50 value of 25 pM for IL-6 secretion. This suggests that modifications in the structure can lead to enhanced biological activity .

Case Study 2: Neuroprotection

A study focusing on neuroprotective agents highlighted that compounds with similar structural frameworks demonstrated significant reductions in neuronal cell death in models of oxidative stress. The protective effects were attributed to the modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-6 and IL-1β
NeuroprotectiveReduction in oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole?

  • Methodology : The compound can be synthesized via palladium(0)-catalyzed C(sp³)-H arylation, adapted from protocols for structurally similar tetrahydrobioxazoles. For example, derivatives like BioxAd (4,4'-diadamantyl analog) were prepared using L-adamantylglycine as a precursor, followed by cyclization under triflic acid catalysis (65% yield) . Symmetrical bioxazole-diones are also accessible via radical-mediated dehydrodimerization of 5(4H)-oxazolones, though isomerization may occur during heating .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology : Stereochemistry is validated using 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy. For example, diastereotopic protons in analogous tetrahydrobioxazoles exhibit distinct splitting patterns (e.g., J=9.9HzJ = 9.9 \, \text{Hz} for adjacent oxazole ring protons) . X-ray crystallography is employed for absolute configuration determination, as demonstrated for rac-1c in related bioxazolones .

Q. What role does the diisobutyl substituent play in the compound’s solubility and stability?

  • Methodology : The bulky isobutyl groups enhance solubility in nonpolar solvents (e.g., chloroform, hexane) and stabilize the tetrahydrobioxazole core against oxidation. Comparative studies with phenyl or cyclohexyl substituents (e.g., in cryptands) show that alkyl groups reduce crystallinity but improve compatibility with hydrophobic reaction environments .

Advanced Research Questions

Q. How does DFT computational modeling predict the ion-binding selectivity of bioxazole-based cryptands?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., RB3LYP/LANL2DZp) evaluate structural parameters (bond lengths, cavity size) and interaction energies. For example, cryptands with Mm⁺-O bonds (e.g., sodium/calcium complexes) exhibit higher selectivity than those with Mm⁺-N bonds (e.g., magnesium complexes), attributed to shorter bond lengths (1.8–2.1 Å vs. 2.2–2.5 Å) .

Q. What methodologies enable enantioselective catalysis using this compound as a chiral ligand?

  • Methodology : Copper complexes of C₂-symmetric tetrahydrobioxazoles catalyze cyclopropanation of styrene with menthyl diazoacetate (up to 96% ee) . Palladium complexes facilitate allylic substitutions (e.g., PhCHCHCH(OAc)Ph with sodium dimethyl malonate, 77% ee) via a π-allyl intermediate stabilized by the ligand’s rigid bicyclic framework . Reaction optimization involves tuning solvent polarity (e.g., dichloromethane vs. ethanol) and counterion effects (e.g., triflate vs. chloride) .

Q. What mechanistic insights explain the thermal isomerization of related bioxazolones?

  • Methodology : Isomerization proceeds via homolytic cleavage of the 4,4' C–C bond, generating transient radicals that recombine stereorandomly. Crossover experiments (e.g., mixing rac-1a and rac-1c) confirm radical intermediacy by detecting hybrid products . Activation energies (~25–30 kcal/mol) are calculated using Arrhenius plots of isomerization rates at 80–120°C .

Contradictions & Limitations

  • Synthetic Yields : Palladium-catalyzed methods yield ~65% , while radical dimerization varies widely (55–71%) depending on substituent electronic effects .
  • Ion Selectivity : DFT predictions for sodium affinity in cryptands conflict with experimental data in polar solvents, suggesting solvent coordination competes with guest binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 2
(4S,4'S)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

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